Piperidino(thieno[2,3-b]quinolin-2-yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl(thieno[2,3-b]quinolin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-17(19-8-4-1-5-9-19)15-11-13-10-12-6-2-3-7-14(12)18-16(13)21-15/h2-3,6-7,10-11H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSEMSRJXAPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidino(thieno[2,3-b]quinolin-2-yl)methanone typically involves a multi-component reaction. One efficient method includes the reaction of thieno[2,3-b]quinoline derivatives with piperidine and a suitable carbonyl source under mild conditions. For instance, a sequential multi-component reaction in dimethylformamide at room temperature can yield the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Biological Activities
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone exhibits a range of biological activities, making it a subject of interest in pharmacological research.
1. Anticancer Activity:
Research indicates that derivatives of thienoquinoline compounds can inhibit cancer cell proliferation. This compound has shown promise in targeting specific molecular pathways involved in cancer progression. Molecular docking studies suggest effective binding to enzymes or receptors associated with cancer signaling pathways .
2. Antimicrobial Properties:
This compound has been investigated for its antimicrobial effects. Studies have shown that thienoquinoline derivatives possess broad-spectrum antimicrobial activity, which may be enhanced by the presence of the piperidine moiety in this compound .
3. Anti-inflammatory Effects:
The compound may also modulate inflammatory responses, contributing to its potential therapeutic applications in treating inflammatory diseases. Its structural features suggest interactions with various biological targets involved in inflammation .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Research: A study demonstrated that modifications to the thienoquinoline structure could lead to enhanced anticancer properties through improved interaction with cancer-related targets .
- Antimicrobial Testing: Another investigation assessed the antimicrobial effectiveness of various thienoquinoline derivatives, highlighting the potential for this compound in treating infections caused by resistant bacterial strains .
- Inflammation Modulation: Research focusing on inflammatory diseases indicated that compounds similar to this compound could effectively reduce markers of inflammation in vitro and in vivo models .
Mechanism of Action
The mechanism of action of piperidino(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For instance, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share the thienoquinoline core but differ in their substituents.
Piperidine derivatives: Compounds with a piperidine ring but different core structures.
Uniqueness
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone is unique due to its combined thienoquinoline and piperidine structures, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Piperidino(thieno[2,3-b]quinolin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural combination of a piperidine ring and a thieno[2,3-b]quinoline moiety. This structural arrangement is believed to contribute to its distinctive biological properties and reactivity compared to other compounds in its class.
Table 1: Structural Characteristics
| Component | Structure |
|---|---|
| Piperidine Ring | C5H10N |
| Thieno[2,3-b]quinoline Core | C9H6N2S |
| Methanone Group | C1O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator. For instance, it can bind to the active sites of certain enzymes, thereby inhibiting their catalytic activity.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, which may lead to altered cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The compound's mechanism includes inducing apoptosis and altering the metabolic profile of cancer cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of the compound on breast cancer cell lines:
- MDA-MB-231 Cells : Showed significant apoptosis at concentrations as low as 0.05 µM after 24 hours. Maximal cytotoxicity was observed at 25 µM after 72 hours.
- MCF-7 Cells : Displayed increased percentages of cancer stem cells (CSCs) post-treatment, indicating altered cellular dynamics in response to the compound .
Table 2: Cytotoxicity Data
| Cell Line | Concentration (µM) | Viability (%) after 24h | Viability (%) after 72h |
|---|---|---|---|
| MDA-MB-231 | 0.05 | <50 | <10 |
| MDA-MB-231 | 25 | <10 | <5 |
| MCF-7 | 0.05 | >70 | <40 |
Antimicrobial and Anti-inflammatory Properties
Aside from anticancer effects, this compound has been explored for its antimicrobial and anti-inflammatory properties. Preliminary results suggest that it may inhibit certain bacterial strains and modulate inflammatory responses in vitro.
Mechanistic Insights
The compound's ability to inhibit microbial growth may be linked to its structural features that allow it to disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Piperidino(thieno[2,3-b]quinolin-2-yl)methanone?
- Methodological Answer : The compound is typically synthesized via multi-component reactions (MCRs) involving thieno[2,3-b]quinoline precursors and piperidine derivatives. For example, Alizadeh et al. (2018) developed aryl(thieno[2,3-b]quinolin-2-yl)methanones using sequential MCRs with yields up to 75% . Oxidative coupling using TBHP/TFA systems (Minisci reaction) has also been effective for acyl derivatives, yielding 45–92% . Key steps include optimizing solvent systems (e.g., DMF or ethanol) and temperature (80–120°C).
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Elemental analysis (C, H, N, S) to confirm purity.
- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), NMR (¹H/¹³C) for structural elucidation, and mass spectrometry for molecular ion confirmation .
- Alternative syntheses (e.g., using hydrazonoyl halides or substituted amines) to cross-validate structures .
Q. What biological activities are reported for thieno[2,3-b]quinolin-2-yl derivatives?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution against S. aureus and E. coli (MIC values: 2–32 µg/mL) .
- Antitumor evaluation : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀: 10–50 µM) .
- DNA binding studies : Fluorescence quenching or ethidium bromide displacement to assess intercalation potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Catalyst screening : TBHP/TFA systems reduce metal catalyst dependency and improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase byproducts; ethanol/water mixtures balance yield and purity .
- Temperature control : Lower temperatures (60–80°C) reduce decomposition, while higher temperatures (100–120°C) accelerate cyclization .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structural variation : Test substituents (e.g., halides, methoxy groups) to identify pharmacophores. For example, 3-bromo-phenyl analogs show enhanced antitumor activity vs. 4-fluoro derivatives .
- Purity validation : Use HPLC or TLC to rule out impurities affecting bioactivity .
- In vitro vs. in vivo correlation : Validate cellular assays with animal models to address discrepancies in efficacy .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing DNA binding or fluorescence .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II or microbial enzymes) to prioritize analogs .
- QSAR modeling : Use regression analysis to correlate substituent electronic parameters (σ, π) with bioactivity .
Q. What mechanistic insights explain the biological activity of thieno[2,3-b]quinolin-2-yl derivatives?
- Methodological Answer :
- Homolytic aromatic substitution (HAS) : Mediates acyl radical formation in antimicrobial derivatives .
- Intercalation/alkylation : Planar thienoquinoline scaffolds intercalate DNA, while methanone groups alkylate thiol residues in microbial enzymes .
- Fluorescence-based tracking : Derivatives with indoloquinoxaline moieties enable real-time monitoring of cellular uptake .
Data Contradiction Analysis
Q. Why do some analogs exhibit variable antimicrobial activity despite structural similarity?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., 4-bromophenyl) hinder target binding, reducing activity .
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation but may reduce solubility .
- Assay variability : Standardize inoculum size and growth media (e.g., Mueller-Hinton agar) to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
